XLogP3 Lipophilicity: Intermediate logP Balances Solubility and Permeability Relative to Parent and Higher Homologs
5-(Ethoxymethyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole exhibits a computed XLogP3 of 0, placing it between the unsubstituted parent 3-(pyrrolidin-3-yl)-1,2,4-oxadiazole (XLogP3 = -0.1) and the bulkier 5-ethyl-3-((pyrrolidin-3-ylmethoxy)methyl)-1,2,4-oxadiazole analog (XLogP3 = 0.6) [1]. This intermediate lipophilicity suggests improved passive membrane permeability over the parent without the potential solubility penalties and increased non-specific protein binding associated with the more lipophilic ethyl analog [2].
| Evidence Dimension | XLogP3 (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 0 |
| Comparator Or Baseline | 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole: XLogP3 = -0.1; 5-Ethyl-3-((pyrrolidin-3-ylmethoxy)methyl)-1,2,4-oxadiazole: XLogP3 = 0.6 |
| Quantified Difference | ΔXLogP3 = +0.1 vs. parent; ΔXLogP3 = -0.6 vs. ethyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release) |
Why This Matters
Intermediate lipophilicity reduces the risk of both poor solubility-mediated bioavailability and high lipophilicity-driven metabolic clearance, positioning this building block in a favorable property space for oral drug candidates.
- [1] PubChem Compound Summary CID 121199443, CID 55286898, CID 53415076. XLogP3-AA computed properties. National Center for Biotechnology Information (2025). View Source
- [2] Waring, M.J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery 5(3), 235-248 (2010). doi:10.1517/17460441003605098. View Source
